3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether
Description
Chemical Identity and Classification
3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether represents a structurally complex organic molecule that combines multiple aromatic systems through ether and sulfanyl linkages. The compound is catalogued under Chemical Abstracts Service number 477869-60-6 and carries the systematic International Union of Pure and Applied Chemistry name this compound. The molecular structure encompasses three distinct aromatic rings: a 3-chlorophenyl moiety, a central nitrobenzyl system, and a 4-methylphenyl group connected via a sulfanyl bridge.
The compound belongs to the broader class of benzyl ethers, which are characterized by the presence of an oxygen atom linking a benzyl group to another aromatic system. More specifically, it falls within the subcategory of substituted nitrobenzyl ethers, compounds that have demonstrated significant utility in organic synthesis and materials chemistry. The presence of the nitro group at the 3-position of the central benzene ring classifies this molecule as a nitroaromatic compound, a family known for their distinctive electronic properties and reactivity patterns.
The sulfanyl functional group connecting the 4-methylphenyl substituent to the central aromatic system places this compound within the thioether family, specifically aryl thioethers. This structural feature is particularly significant as aryl thioethers have gained considerable attention in recent synthetic methodologies, particularly in metal-catalyzed transformations. The combination of these diverse functional groups creates a molecule with unique chemical properties and potential reactivity patterns that distinguish it from simpler aromatic compounds.
Historical Context and Discovery
The synthesis and characterization of this compound emerged from the broader development of substituted benzyl ether chemistry in the early 21st century. The compound was first documented in chemical databases around 2005, coinciding with increased interest in developing complex aromatic systems for pharmaceutical and materials applications. The specific synthetic pathway leading to this compound likely developed from established methodologies for constructing benzyl ethers through nucleophilic aromatic substitution reactions.
The development of this particular compound can be traced to advances in understanding nucleophilic aromatic substitution mechanisms, particularly the addition-elimination pathway that enables the formation of carbon-oxygen bonds on aromatic systems bearing electron-withdrawing groups. Historical precedent for similar compounds can be found in the extensive literature on nitrobenzyl derivatives, which have been studied since the mid-20th century for their photochemical properties and potential as protecting groups in organic synthesis.
The incorporation of the sulfanyl linkage reflects more recent developments in organosulfur chemistry, particularly the recognition that aryl thioethers can serve as versatile synthetic intermediates. The methodologies for forming carbon-sulfur bonds on aromatic systems have evolved significantly, with nickel-catalyzed approaches emerging as particularly effective for constructing complex thioether linkages. These developments provided the synthetic foundation necessary for accessing compounds with the structural complexity exhibited by this compound.
Significance in Organic Chemistry
The structural complexity of this compound positions it as a significant compound in several areas of organic chemistry research. The presence of multiple reactive functional groups makes it an attractive target for investigating selective functionalization strategies and exploring new synthetic methodologies. The nitro group, in particular, provides a handle for reduction reactions, photochemical transformations, and as an activating group for nucleophilic aromatic substitution reactions.
The benzyl ether linkage represents one of the most important protecting group strategies in organic synthesis, and compounds containing this structural motif serve as models for understanding ether cleavage reactions. Research has demonstrated that nitrobenzyl ethers undergo specific cleavage reactions under particular conditions, making them valuable tools for developing controlled release systems and photocleavable protecting groups. The combination of the nitro group and benzyl ether functionality in this compound provides opportunities to explore both photochemical and chemical methods for selective bond cleavage.
From a mechanistic perspective, the compound offers insights into the interplay between different electron-withdrawing and electron-donating groups on aromatic systems. The nitro group serves as a strong electron-withdrawing substituent, while the methylphenyl sulfanyl group can provide electron density through resonance effects. This electronic balance influences the reactivity patterns of the molecule and provides a platform for studying how substituent effects govern selectivity in multi-functional aromatic systems.
The thioether functionality adds another dimension of chemical significance, as aryl thioethers have emerged as important substrates in modern catalytic transformations. Recent developments in nickel-catalyzed metathesis reactions of aryl thioethers have opened new avenues for constructing complex molecular architectures. The presence of this functional group in this compound makes it a potential substrate for these emerging methodologies.
Current Research Landscape
Contemporary research involving this compound focuses primarily on synthetic methodology development and spectroscopic characterization techniques. Current synthetic approaches emphasize multi-step protocols that typically involve nucleophilic aromatic substitution reactions followed by etherification processes. Researchers have identified the Suzuki-Miyaura coupling reaction as a key methodology for constructing the carbon-carbon bonds necessary for accessing this compound and related derivatives.
Spectroscopic characterization represents a major area of current investigation, with researchers developing optimized protocols for structural confirmation using nuclear magnetic resonance spectroscopy, infrared spectroscopy, and high-resolution mass spectrometry. Proton nuclear magnetic resonance studies have identified characteristic chemical shifts for the nitro-substituted aromatic protons around 8.2 parts per million, while the sulfanyl-linked methyl group appears around 2.4 parts per million. These spectroscopic signatures provide essential benchmarks for confirming synthetic success and monitoring reaction progress.
Stability studies constitute another active research area, with investigators examining the compound's behavior under various storage conditions and identifying optimal preservation methods. Current protocols recommend storage under inert atmosphere at sub-zero temperatures to prevent degradation of the nitro group and thioether moiety. Accelerated stability testing has provided insights into potential degradation pathways and helped establish handling protocols for research applications.
Table 1: Key Physical and Chemical Properties
Table 2: Spectroscopic Characterization Data
| Technique | Key Signals | Chemical Shift/Frequency | Assignment |
|---|---|---|---|
| 1H Nuclear Magnetic Resonance | Aromatic protons (nitro-adjacent) | δ ~8.2 ppm | Benzene ring H-atoms |
| 1H Nuclear Magnetic Resonance | Methyl group | δ ~2.4 ppm | Sulfanyl-linked CH3 |
| 1H Nuclear Magnetic Resonance | Benzyl ether | δ ~5.1 ppm | OCH2 linkage |
| Infrared Spectroscopy | Nitro asymmetric stretch | ~1520 cm⁻¹ | NO2 group |
| Infrared Spectroscopy | Aromatic carbon-sulfur | ~680 cm⁻¹ | C-S bond |
Properties
IUPAC Name |
4-[(3-chlorophenoxy)methyl]-1-(4-methylphenyl)sulfanyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3S/c1-14-5-8-18(9-6-14)26-20-10-7-15(11-19(20)22(23)24)13-25-17-4-2-3-16(21)12-17/h2-12H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSONZDMZCKHQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC3=CC(=CC=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various substituted phenyl ethers.
Scientific Research Applications
3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with proteins or enzymes. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Key Structural Differences and Similarities
The compound is compared to two analogs identified in the evidence:
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether ()
- Sulfanyl substituent : 4-chlorophenyl (electron-withdrawing) vs. 4-methylphenyl (electron-donating) in the target compound.
- Ether substituent : 4-fluorophenyl (small, electronegative) vs. 3-chlorophenyl (bulkier, stronger electron-withdrawing effect).
- Impact : The methyl group in the target compound may enhance lipophilicity and reduce polarity compared to the chlorinated analog.
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl N-cyclohexylcarbamate () Functional group: Carbamate (hydrogen-bonding capability) vs. Substituent: Cyclohexyl group (bulky, lipophilic) vs. 3-chlorophenyl (aromatic, planar). Impact: The carbamate derivative exhibits higher molecular weight (420.9 vs. ~390) and lipophilicity (XLogP3 = 5.8), suggesting reduced aqueous solubility compared to the target ether .
Physicochemical and Functional Properties
Implications of Structural Variations
- The 3-chlorophenyl ether introduces steric hindrance and stronger electron withdrawal than the 4-fluorophenyl group, which may influence binding interactions in biological systems.
Solubility and Lipophilicity :
- The carbamate’s hydrogen-bonding capacity () could improve target affinity in enzyme inhibition compared to ether derivatives .
Biological Activity
3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether, with the CAS number 477869-60-6, is an organic compound belonging to the nitrobenzene class. This compound exhibits various biological activities that make it a subject of interest in medicinal chemistry and biological research. The following sections provide a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Molecular Formula
- C : 20
- H : 16
- Cl : 1
- N : 1
- O : 3
- S : 1
Molecular Weight
- 385.87 g/mol
Structural Features
The compound features a chlorophenyl group, a sulfanyl group, and a nitrobenzyl ether moiety, which contribute to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its functional groups:
- Nitro Group : Participates in redox reactions, potentially acting as an electron acceptor.
- Sulfanyl Group : Capable of forming covalent bonds with proteins or enzymes, influencing their activity and stability.
These interactions can modulate various biological pathways, including enzyme inhibition and protein binding.
Antimicrobial Potential
Similar compounds have been evaluated for their antibacterial properties. For example, pyrrole benzamide derivatives showed significant activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL . This suggests potential antimicrobial activity for this compound, warranting further investigation.
Enzyme Inhibition Studies
The compound may also serve as a lead structure for enzyme inhibitors. Its ability to interact with specific enzymes could provide insights into developing therapeutic agents targeting various diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | IC50/MIC Values |
|---|---|---|---|
| This compound | Nitro group, sulfanyl group | Potential antiviral and antibacterial | Not yet determined |
| 3-Chlorophenyl 4-(methylphenyl)sulfanyl-3-nitrobenzene | Similar structure without ether | Antiviral activity reported | IC50 = ~0.35 μM against HCV NS5B |
| Pyrrole benzamide derivatives | Nitrogen heterocycles | Antibacterial activity against S. aureus | MIC = 3.12 - 12.5 μg/mL |
Case Studies and Research Findings
- Antiviral Studies : A recent study evaluated the antiviral potential of nitrobenzene derivatives against various viral strains. The findings suggested that structural modifications could enhance efficacy significantly, indicating that similar modifications could be explored for our compound .
- Antimicrobial Research : Investigations into the antibacterial properties of related compounds revealed promising results against Gram-positive bacteria. The potential for developing new antimicrobial agents based on this compound's structure is noteworthy .
- Enzyme Interaction Studies : Preliminary studies suggest that similar compounds can inhibit specific enzymes involved in disease pathways, such as those related to cancer or viral replication .
Q & A
Q. What are the standard synthetic routes for 3-chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic aromatic substitution or thiol-ether formation. A typical route involves reacting 3-nitro-4-bromobenzyl bromide with 4-methylbenzenethiol to form the thioether intermediate, followed by etherification with 3-chlorophenol under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes controlling temperature (60–80°C), stoichiometric ratios (1:1.2 for thiol:benzyl bromide), and reaction time (12–24 hrs) to minimize by-products like disulfides or over-alkylation . Purity is verified via TLC and HPLC (C18 column, acetonitrile/water mobile phase).
Q. Which spectroscopic methods are most effective for characterizing this compound?
Key characterization techniques include:
- ¹H/¹³C NMR : Assign peaks for the nitro group (δ ~8.2 ppm for aromatic protons adjacent to NO₂), thioether (δ ~2.4 ppm for methyl group), and ether linkage (δ ~5.1 ppm for benzyl-O).
- FT-IR : Confirm NO₂ asymmetric stretching (~1520 cm⁻¹) and aromatic C-S (~680 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .
Q. How can researchers ensure compound stability during storage?
Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to prevent degradation of the nitro group and thioether moiety. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis or oxidation products .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?
Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond angles, torsional conformations (e.g., dihedral angle between chlorophenyl and nitrobenzyl groups), and non-covalent interactions (e.g., C–H···O/N contacts). Use SHELXL for refinement, applying TWIN/BASF commands if twinning is observed. For poorly diffracting crystals, synchrotron radiation (λ = 0.7–1.0 Å) improves resolution .
Q. What computational methods predict the compound’s reactivity and potential pharmacological activity?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., nitro group as electrophile).
- Molecular docking : Screen against targets like cytochrome P450 or nitroreductases using AutoDock Vina. The nitro group may act as a redox-active pharmacophore, similar to antimicrobial nitrofurans .
Q. How should researchers address contradictory data in impurity profiling?
If HPLC-MS detects unexpected peaks (e.g., m/z +16 suggesting oxidation), use LC-QTOF-MS/MS to fragment ions and identify structures. Compare with synthetic intermediates (e.g., 3-chlorophenyl ether by-products) or degradation products. Validate with spiked standards and quantify via calibration curves (R² >0.99) .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Flow chemistry : Enhances reproducibility for exothermic steps (e.g., nitro group introduction).
- Microwave-assisted synthesis : Reduces reaction time for etherification (30 mins vs. 12 hrs).
- Design of Experiments (DoE) : Optimize parameters like solvent polarity (logP) and catalyst loading (e.g., Pd/C for deprotection steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
